molecular formula C23H29IO5 B038635 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid CAS No. 124924-85-2

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid

Cat. No. B038635
M. Wt: 510.4 g/mol
InChI Key: UYFMSCHBODMWON-GEUMQUDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid, also known as IW-1973, is a novel small molecule agonist of the G protein-coupled receptor GPR40. GPR40 is a receptor that is predominantly expressed in pancreatic β-cells and plays a crucial role in insulin secretion. IW-1973 has been shown to enhance glucose-stimulated insulin secretion and improve glucose homeostasis in preclinical studies.

Mechanism Of Action

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells. Activation of GPR40 by 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid leads to the release of intracellular calcium and subsequent insulin secretion. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to activate other signaling pathways including the MAPK and PI3K pathways, which may contribute to its metabolic effects.

Biochemical And Physiological Effects

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and metabolic disorders. In addition, 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been shown to improve lipid metabolism and reduce body weight in preclinical studies. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to have anti-inflammatory effects in vitro, although its effects on inflammation in vivo have not been extensively studied.

Advantages And Limitations For Lab Experiments

One advantage of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is its selectivity for GPR40, which allows for specific modulation of insulin secretion. However, one limitation of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is its relatively low potency, which may limit its use in certain experimental settings. In addition, the pharmacokinetics of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid have not been extensively studied, which may limit its use in vivo.

Future Directions

There are several directions for future research on 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid. One area of interest is the development of more potent analogs of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid in vivo. In addition, the effects of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid on inflammation and other metabolic pathways warrant further investigation. Finally, the potential therapeutic applications of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid in the treatment of diabetes and metabolic disorders should be explored.

Synthesis Methods

The synthesis of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid was first reported by researchers at the University of Wisconsin-Madison. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the bicyclic core of the molecule through a Diels-Alder reaction. The final product is obtained through a series of purification steps including column chromatography and recrystallization.

Scientific Research Applications

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been extensively studied in preclinical models of diabetes and metabolic disorders. In vitro studies have shown that 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid enhances glucose-stimulated insulin secretion in pancreatic β-cells. In vivo studies in rodents have demonstrated that 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid improves glucose tolerance and insulin sensitivity. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to improve lipid metabolism and reduce body weight in preclinical studies.

properties

CAS RN

124924-85-2

Product Name

7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid

Molecular Formula

C23H29IO5

Molecular Weight

510.4 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2

InChI Key

UYFMSCHBODMWON-GEUMQUDLSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O

SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O

synonyms

7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid
7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid
I-BOP
IBOP cpd

Origin of Product

United States

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